molecular formula C23H27N3O B5217426 N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine

N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine

Cat. No. B5217426
M. Wt: 361.5 g/mol
InChI Key: GRNLAQMZLMGVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine, also known as DMXAA or ASA404, is a small molecule with potent anti-cancer properties. DMXAA was initially identified as a vascular disrupting agent, which means that it targets the blood vessels that supply tumors, leading to their destruction. In recent years, DMXAA has been the subject of intense scientific research due to its unique mechanism of action and potential therapeutic applications.

Mechanism of Action

N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine's mechanism of action involves the activation of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is an innate immune signaling pathway that is activated in response to the presence of DNA in the cytosol, which is a sign of viral or bacterial infection. N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine is thought to mimic the presence of viral DNA, leading to the activation of the STING pathway and the subsequent production of cytokines and chemokines that promote tumor cell death.
Biochemical and Physiological Effects
N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including interferon-alpha, tumor necrosis factor-alpha, and interleukin-6. These cytokines and chemokines play a key role in promoting tumor cell death. N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has a short half-life in vivo, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine research. One area of research is the development of more potent and selective STING agonists that can be used for cancer therapy. Another area of research is the combination of N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, there is a need for further research into the mechanism of action of N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine and its effects on the immune system. This research could lead to the development of new immunotherapies for cancer.

Synthesis Methods

N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine is synthesized from 3-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxylic acid, which is commercially available. The synthesis involves the esterification of the carboxylic acid with methanol, followed by the reduction of the resulting ester with lithium aluminum hydride to yield the corresponding alcohol. The alcohol is then reacted with N-methylcyclohexylamine to produce N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine.

Scientific Research Applications

N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has been extensively studied for its anti-tumor properties. It has been shown to be effective against a wide range of cancer types, including lung, breast, colon, and prostate cancer. N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine's mechanism of action involves the activation of the innate immune system, leading to the production of cytokines and chemokines that promote tumor cell death. N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

properties

IUPAC Name

N-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]-N-methylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-26(20-15-9-4-10-16-20)17-21-24-23(25-27-21)22(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,20,22H,4,9-10,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNLAQMZLMGVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-YL]methyl}-N-methylcyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.